

Reactivity profile of 2,4,5-Trichloro-6-methylpyrimidine

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Compound of Interest

Compound Name: 2,4,5-Trichloro-6-methylpyrimidine

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An In-Depth Technical Guide to the Reactivity Profile of 2,4,5-Trichloro-6-methylpyrimidine

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Abstract

2,4,5-Trichloro-6-methylpyrimidine stands as a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry and agrochemical development. Its utility is derived from the differential reactivity of its three chlorine substituents, which allows for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of novel, high-value compounds.

Introduction: The Strategic Value of a Polychlorinated Pyrimidine

The pyrimidine core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of diseases, including cancer, and viral and bacterial infections.^{[1][2]} The strategic introduction of substituents onto this N-heterocyclic aromatic ring

is paramount for modulating biological activity, optimizing pharmacokinetic properties, and establishing intellectual property.

2,4,5-Trichloro-6-methylpyrimidine (CAS No. 6554-69-4) is a particularly valuable intermediate due to its pre-functionalized nature.^[3] The three distinct chlorine atoms serve as versatile synthetic handles, each with a unique susceptibility to displacement. Understanding and controlling the reactivity of these positions is the key to unlocking the full synthetic potential of this scaffold. This guide will explore the electronic and steric factors that govern its reaction profile and provide practical, field-proven methodologies for its selective modification.

Core Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 6554-69-4 | [3] |
| Molecular Formula | C ₅ H ₃ Cl ₃ N ₂ | [3] |
| Molecular Weight | 197.45 g/mol | [3] |
| IUPAC Name | 2,4,5-trichloro-6-methylpyrimidine | [3] |
| Appearance | Solid | |

The Hierarchy of Reactivity: Understanding Regioselectivity

The reactivity of **2,4,5-Trichloro-6-methylpyrimidine** is dominated by the electronic properties of the pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, rendering the ring electron-deficient and thus highly susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogens (C2, C4, and C6).

The generally accepted order of reactivity for both nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4 > C2 >> C5.^[4]

- C4 and C2 Positions: These positions are the most electron-deficient and are readily activated for displacement. The C4 position is generally considered the most reactive site for initial substitution.
- C5 Position: The chlorine at the C5 position is significantly less reactive. It is not directly activated by the ring nitrogens and is flanked by two other substituents, making it sterically more hindered and electronically less "primed" for reaction.

This inherent reactivity profile allows for a strategy of sequential, site-selective functionalization, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.

Caption: Electronic hierarchy governing the regioselective substitution on the pyrimidine core.

Key Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most fundamental reaction pathway for functionalizing **2,4,5-Trichloro-6-methylpyrimidine**. It involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion.

Causality of Experimental Choices

Controlling the outcome of SNAr reactions hinges on several key parameters:

- Stoichiometry: To achieve mono-substitution, particularly at the C4 position, it is critical to use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.^[5] Using an excess can lead to di- and tri-substituted products.
- Temperature: Lower reaction temperatures often enhance regioselectivity.^[5] Kinetic control at low temperatures favors the formation of the C4-substituted product, which is typically formed faster.

- Solvent: Polar aprotic solvents like THF, DMF, or DMSO are commonly used as they can solvate the reactants and intermediates effectively.[5]
- Base: For nucleophiles like amines or alcohols, a non-nucleophilic, sterically hindered base is preferred to deprotonate the nucleophile without competing in the substitution reaction.[5]
- Anhydrous Conditions: The pyrimidine ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of hydroxypyrimidines.[5] Therefore, using anhydrous solvents and reagents under an inert atmosphere (N₂ or Ar) is crucial for preventing this side reaction.[5]

Protocol: Regioselective C4-Amination

This protocol provides a self-validating system for achieving selective mono-amination at the C4 position. Success is predicated on strict adherence to anhydrous conditions and controlled addition.

Step 1: Reagent Preparation (Anhydrous)

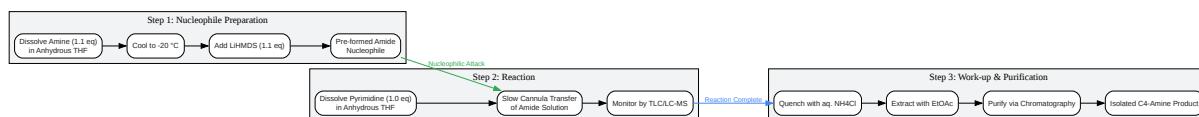
- Oven-dry all glassware and cool under a stream of nitrogen or argon.
- In a flask under an inert atmosphere, dissolve the amine nucleophile (1.1 equivalents) in anhydrous THF.
- Cool the amine solution to the desired temperature (e.g., -20 °C).
- Slowly add a strong, non-nucleophilic base such as LiHMDS (1.1 equivalents, 1.0 M in THF) to the amine solution to pre-form the amide nucleophile.

Step 2: Reaction Execution

- In a separate, oven-dried flask, dissolve **2,4,5-Trichloro-6-methylpyrimidine** (1.0 equivalent) in anhydrous THF.
- Using a cannula, slowly transfer the pre-formed amide solution from Step 1 into the solution of the pyrimidine.
- Maintain the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

Step 3: Work-up and Purification

- Upon completion (consumption of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

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Caption: Workflow for a regioselective SNAr amination at the C4 position.

Key Reaction Class II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, transformations that are central to modern drug discovery.^{[6][7]} These reactions offer broad functional group tolerance and often proceed under milder conditions than classical methods.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties.^[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Causality: The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The C4-Cl bond is most susceptible to oxidative addition due to its electronic nature.

Step 1: Reaction Setup (Inert Atmosphere)

- To a pressure tube or microwave vial, add **2,4,5-Trichloro-6-methylpyrimidine** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-3 mol%).
- Add a suitable solvent (e.g., Dioxane, Toluene, or DMF).
- Add an aqueous solution of a base (e.g., 2 M K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

Step 2: Reaction Execution

- Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

- Upon completion, cool the reaction mixture to room temperature.
- Dilute with water and extract with an organic solvent (e.g., CH_2Cl_2 , EtOAc).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction provides a powerful alternative to SNAr for forming C-N bonds, often with broader substrate scope and milder conditions.

Causality: The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination that forms the C-N bond.

Step 1: Reaction Setup (Glovebox or Inert Atmosphere)

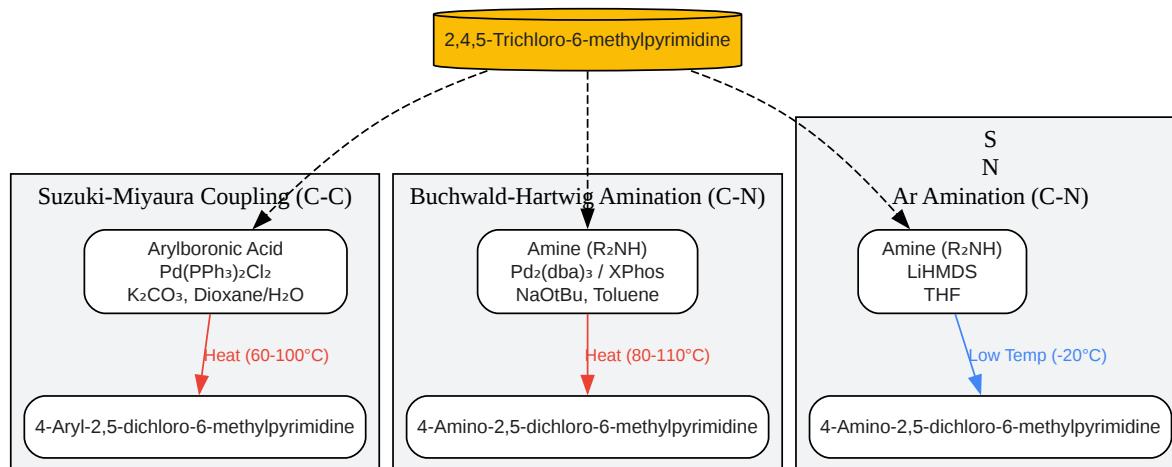
- In a dry flask, combine the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu , K_3PO_4).
- Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) and stir for several minutes.
- Add **2,4,5-Trichloro-6-methylpyrimidine** (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

Step 2: Reaction Execution

- Heat the reaction mixture to 80-110 °C.
- Monitor its progress by TLC or LC-MS.

Step 3: Work-up and Purification

- After completion, cool the reaction to room temperature.
- Quench with water and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.



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Caption: Comparative pathways for the selective functionalization of the C4 position.

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The functionalized pyrimidine core derived from **2,4,5-Trichloro-6-methylpyrimidine** is a common feature in many drug candidates.^[4] The ability to selectively introduce different substituents at the C2, C4, and C5 positions allows for the fine-tuning of a molecule's interaction with its biological target.

A recent compelling example is the development of 2,4,5-trisubstituted pyrimidine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for the treatment of non-small cell lung cancer (NSCLC).^[8] In this context, the pyrimidine core acts as the central scaffold, with substituents at C2 and C4 interacting with the hinge region of the kinase, and the substituent at C5 being modified to achieve selectivity and overcome acquired resistance due to gatekeeper mutations.^[8]

Conclusion

2,4,5-Trichloro-6-methylpyrimidine is a high-value, versatile chemical intermediate whose reactivity is governed by a predictable electronic hierarchy. The pronounced electrophilicity of the C4 and C2 positions allows for selective functionalization through both classical SNAr and modern palladium-catalyzed cross-coupling reactions. By carefully controlling experimental parameters such as stoichiometry, temperature, and catalyst/ligand choice, researchers can execute a strategy of sequential substitution to build molecular complexity rapidly and efficiently. The proven application of this scaffold in the development of targeted therapeutics underscores the importance of understanding its fundamental reactivity profile, making it an indispensable tool for the modern medicinal chemist.

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